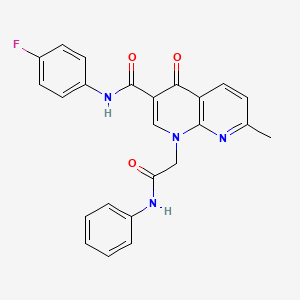

N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

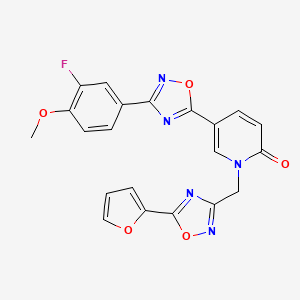

“N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyridazines and derivatives . Pyridazines are compounds containing a pyridazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 2) and four carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and compared to similar known compounds. For example, similar compounds to “this compound” are often solids at room temperature .Aplicaciones Científicas De Investigación

Applications in Dye Synthesis and Biological Activities

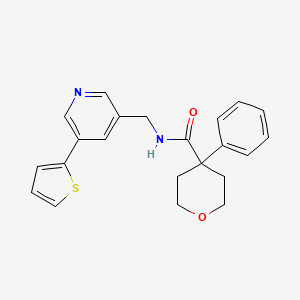

Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes Containing Selenium for Dyeing Polyester Fibers The compound N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is part of a broader class of heterocyclic aryl monoazo organic compounds. Research indicates the synthesis of novel compounds, including this class, aimed at producing disperse dyes for dyeing polyester fabrics. In addition to their primary application in dyeing, these compounds exhibited significant in vitro antioxidant, antitumor, and antimicrobial activities. This multifunctional aspect makes them particularly interesting for applications where sterile or biologically active fabrics are required, merging aesthetics with function (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Antimicrobial and Antifungal Activities

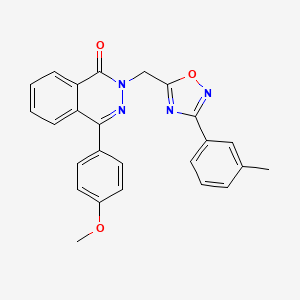

A Clubbed Quinazolinone and 4-Thiazolidinone as Potential Antimicrobial Agents Compounds related to this compound have shown promising results in antimicrobial and antifungal testing. Specifically, a series of compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities against a variety of pathogenic bacteria and fungi. This highlights the compound's potential as a part of new antimicrobial agents, contributing to the battle against infectious diseases (Desai, Dodiya, & Shihora, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation .

Biochemical Pathways

Related compounds such as chlorpropham have been found to affect the growth of certain plants .

Result of Action

Related compounds such as cccp have been found to cause the gradual destruction of living cells and death of the organism .

Action Environment

It is known that environmental conditions can significantly influence the activity of similar compounds .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c12-7-2-1-3-8(6-7)13-11(17)9-4-5-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWCNDVZJNWKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331748 |

Source

|

| Record name | N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

371144-28-4 |

Source

|

| Record name | N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2813346.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)

![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B2813350.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2813360.png)

![2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2813364.png)